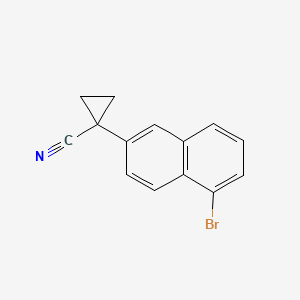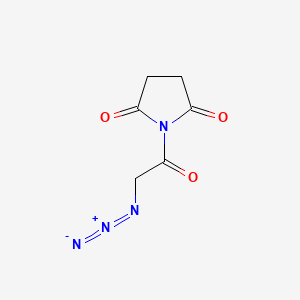
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The fluorobenzamido group can be introduced via an amide coupling reaction using 2-fluorobenzoic acid and an appropriate amine.
- The dipropylcarbamoyl group can be added through a carbamoylation reaction using dipropylamine and a suitable carbamoylating agent.
- The methyl ester group is typically introduced through esterification using methanol and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions
-
Thiophene Core Synthesis:
- The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
科学研究应用
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzamido group can enhance binding affinity to specific targets, while the thiophene ring can facilitate interactions with hydrophobic regions of proteins.
相似化合物的比较
- Methyl 5-(dipropylcarbamoyl)-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(2-bromobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(2-iodobenzamido)-4-methylthiophene-3-carboxylate
Comparison:
- Uniqueness: The presence of the fluorobenzamido group in Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s electronic properties and biological activity.
- Chemical Properties: Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique interactions of fluorine with biological targets.
属性
分子式 |
C21H25FN2O4S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
methyl 5-(dipropylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-9-7-8-10-15(14)22/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |
InChI 键 |
NKCZNWFEMJURLT-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)


![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)








![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)
